4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE
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Overview
Description
4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Scientific Research Applications
4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: It may be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Preparation Methods
The synthesis of 4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce different substituents.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives and triazolopyrimidine compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE lies in its specific combination of functional groups, which may confer distinct properties and applications .
Properties
IUPAC Name |
8-(2-methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14(2)12-25-20(29)19-17(9-11-31-19)27-21(25)23-26(22(27)30)13-15-5-7-16(8-6-15)24-10-3-4-18(24)28/h5-9,11,14H,3-4,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZNIUHLWIOHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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